4-(Pyrimidin-5-yl)morpholine
CAS No.: 91233-71-5
VCID: VC2709671
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(Pyrimidin-5-yl)morpholine is a heterocyclic compound that combines a pyrimidine ring with a morpholine moiety. This compound has garnered significant attention in medicinal chemistry due to its potential applications, particularly in cancer research. The pyrimidine ring is a crucial component of many biologically active molecules, and its integration with morpholine enhances the compound's ability to interact with biological targets. Synthesis MethodsThe synthesis of 4-(Pyrimidin-5-yl)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. A common method includes refluxing a pyrimidine derivative, such as 4-chloropyrimidine, with morpholine in ethanol. This process allows for the formation of the desired product through nucleophilic substitution reactions where the nitrogen atom of morpholine attacks the electrophilic carbon of the pyrimidine ring. Role in Cancer Research4-(Pyrimidin-5-yl)morpholine has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By inhibiting CDK2, this compound can prevent cell division and induce apoptosis in cancer cells, making it a candidate for further research in cancer treatment. Mechanism of ActionThe mechanism of action primarily involves the inhibition of CDK2. The compound binds to the active site of CDK2, preventing its kinase activity, which is necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Analytical Techniques for CharacterizationCharacterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are frequently employed to confirm the identity and purity of synthesized compounds. Suppliers and Availability4-(Pyrimidin-5-yl)morpholine is available from various suppliers, including EvitaChem, which offers it for research purposes. 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acidThis compound is a derivative of 4-(Pyrimidin-5-yl)morpholine with a carboxylic acid group attached to the morpholine ring. It has a molecular formula of C9H11N3O3 and a molecular weight of 209.2 . 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acidThis compound has a similar structure but with the pyrimidine ring attached at the 2-position instead of the 5-position. It has the same molecular formula and weight as its 5-yl counterpart . Data Table: Comparison of Related Compounds |
---|---|
CAS No. | 91233-71-5 |
Product Name | 4-(Pyrimidin-5-yl)morpholine |
Molecular Formula | C8H11N3O |
Molecular Weight | 165.19 g/mol |
IUPAC Name | 4-pyrimidin-5-ylmorpholine |
Standard InChI | InChI=1S/C8H11N3O/c1-3-12-4-2-11(1)8-5-9-7-10-6-8/h5-7H,1-4H2 |
Standard InChIKey | OUVLEKPJCYSHSI-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CN=CN=C2 |
Canonical SMILES | C1COCCN1C2=CN=CN=C2 |
PubChem Compound | 71607211 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume